(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride
Overview
Description
“(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride” is a specific type of ester. Esters are widespread and naturally occurring compounds, often responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and many biologically important molecules .
Synthesis Analysis
Esters, including “this compound”, can be synthesized from carboxylic acids by various methods . One common method is the Fischer Esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of an acid chloride with an alcohol .Molecular Structure Analysis
The molecular structure of “this compound” would be similar to other esters, with a carbonyl group (C=O) and an ether group (R-O-R’) as key functional groups .Chemical Reactions Analysis
Esters, including “this compound”, undergo various chemical reactions . They can be hydrolyzed to yield carboxylic acids and alcohols . This hydrolysis can occur under both acidic and basic conditions . Esters can also undergo trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding . Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Synthesis and Chemical Applications
(S)-Piperazine-2-carboxylic acid methyl ester dihydrochloride serves as a foundational chemical scaffold, instrumental in synthesizing biologically active compounds and creating diverse combinatorial libraries. Its utility is evident in the practical synthesis of differentially protected 2-(hydroxymethyl)piperazines, showcasing its versatility in the field of synthetic chemistry (Gao & Renslo, 2007).
Pharmacological Research
While explicit details on pharmacological applications were requested to be excluded, it's notable that compounds derived from this compound have been examined for their anticancer properties and metabolic pathways in pharmaceutical studies, further underlining the compound's relevance in medicinal chemistry research (Jiang et al., 2007).
Material Science and Organic Synthesis
The compound is used in the synthesis of various piperazine derivatives. These derivatives, in turn, find applications in material science and as intermediates in organic synthesis. The versatility of this compound is evident from the wide range of derivatives and complex molecules that can be synthesized from it, demonstrating its importance as a building block in organic chemistry (Fathalla & Pazdera, 2017).
Catalysis and Enantioselective Reactions
In the realm of catalysis, derivatives of this compound have been investigated for their roles as catalysts in enantioselective reactions. These studies highlight the compound's potential in the development of new, more efficient catalytic processes, marking its significance in the field of catalysis and enantioselective synthesis (Wang et al., 2006).
Mechanism of Action
The mechanism of action for ester reactions typically involves nucleophilic acyl substitution . In the case of ester hydrolysis, a nucleophile (such as a water molecule or a hydroxide ion) adds to the ester carbonyl group to form a tetrahedral intermediate . This intermediate then loses a leaving group to form a carboxylic acid .
Safety and Hazards
While specific safety and hazard information for “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride” was not found, general precautions for handling esters should be followed. These include avoiding inhalation, ingestion, and skin or eye contact . Personal protective equipment, such as safety goggles and chemical-resistant gloves, should be used .
Future Directions
Esters, including “(s)-Piperazine-2-carboxylic acid methyl ester dihydrochloride”, have many potential applications. They are used in the chemical industry for a variety of purposes . For example, they are used to produce detergents and biodiesel . Future research may explore new synthesis methods, applications, and safety measures for esters .
Properties
IUPAC Name |
methyl (2S)-piperazine-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYFDUSYNDLSND-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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